molecular formula C15H13NO B11940856 4-(1-Hydroxy-1-phenylethyl)benzonitrile CAS No. 87273-96-9

4-(1-Hydroxy-1-phenylethyl)benzonitrile

Cat. No.: B11940856
CAS No.: 87273-96-9
M. Wt: 223.27 g/mol
InChI Key: VYNZCOZPJMGVIF-UHFFFAOYSA-N
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Description

4-(1-Hydroxy-1-phenylethyl)benzonitrile is an organic compound with the molecular formula C15H13NO It is known for its unique structure, which includes a hydroxy group attached to a phenylethyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxy-1-phenylethyl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with phenylmagnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxy-1-phenylethyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.

    Substitution: Reagents like thionyl chloride (SOCl2) can convert the hydroxy group to a chloro group, which can then be substituted with various nucleophiles.

Major Products

    Oxidation: 4-(1-Oxo-1-phenylethyl)benzonitrile.

    Reduction: 4-(1-Hydroxy-1-phenylethyl)benzylamine.

    Substitution: 4-(1-Chloro-1-phenylethyl)benzonitrile and its derivatives.

Scientific Research Applications

4-(1-Hydroxy-1-phenylethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(1-Hydroxy-1-phenylethyl)benzonitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxy group can form hydrogen bonds, while the nitrile group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Hydroxy-1-phenylethyl)benzaldehyde
  • 4-(1-Hydroxy-1-phenylethyl)benzylamine
  • 4-(1-Hydroxy-1-phenylethyl)benzoic acid

Uniqueness

4-(1-Hydroxy-1-phenylethyl)benzonitrile is unique due to the presence of both a hydroxy group and a nitrile group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its potential biological activities also set it apart from similar compounds, making it a valuable target for research.

Properties

CAS No.

87273-96-9

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

4-(1-hydroxy-1-phenylethyl)benzonitrile

InChI

InChI=1S/C15H13NO/c1-15(17,13-5-3-2-4-6-13)14-9-7-12(11-16)8-10-14/h2-10,17H,1H3

InChI Key

VYNZCOZPJMGVIF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)C#N)O

Origin of Product

United States

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